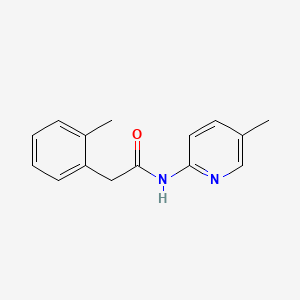
N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as CTB, is a synthetic compound that has been widely studied for its potential use in scientific research. CTB is a member of the benzothiophene family, which has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
作用機序
The mechanism of action of CTB is not well understood, but it is believed to involve the binding of the compound to specific receptors on the surface of neurons. CTB has been shown to bind to a variety of receptors, including the GABA(A) receptor, the NMDA receptor, and the AMPA receptor. The binding of CTB to these receptors can modulate neuronal activity, leading to changes in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects. In addition to its role as a neuronal tracer, CTB has been shown to have anti-inflammatory and anti-cancer effects. CTB has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults. CTB has also been shown to modulate the activity of immune cells, suggesting that it may have potential as an immunomodulatory agent.
実験室実験の利点と制限
One of the main advantages of CTB is its ability to selectively label neurons and trace neural pathways. CTB is taken up by neurons and transported along axons, allowing researchers to map the connections between different regions of the brain. CTB is also relatively easy to synthesize and purify, making it a useful tool for scientific research. However, CTB does have some limitations. For example, it is not suitable for use in live animals, as it requires fixation and staining to visualize the labeled neurons. CTB also has a relatively short half-life, limiting its use in long-term experiments.
将来の方向性
There are several areas of future research that could be explored using CTB. One potential direction is the development of new methods for visualizing and analyzing the labeled neurons. For example, new imaging techniques could be developed to allow for the visualization of labeled neurons in live animals. Another potential direction is the use of CTB to study the effects of drugs and other interventions on neural activity. CTB could be used to investigate the mechanisms underlying the therapeutic effects of drugs, as well as to identify potential targets for drug development. Finally, CTB could be used to study the role of specific neural pathways in various physiological and pathological conditions, such as addiction, depression, and Alzheimer's disease.
合成法
The synthesis of CTB involves a series of chemical reactions, starting with the reaction of 2-cyanophenylboronic acid with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The resulting intermediate is then subjected to a coupling reaction with N,N-dimethylformamide dimethyl acetal, followed by a deprotection step to yield the final product. The synthesis of CTB has been optimized to produce high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
CTB has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of neuroscience, where CTB has been shown to be a useful tool for tracing neural pathways. CTB is taken up by neurons and transported along axons, allowing researchers to map the connections between different regions of the brain. CTB has also been used to study the distribution of neurons in various regions of the brain, as well as to investigate the effects of drugs and other interventions on neural activity.
特性
IUPAC Name |
N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-6-7-13-14(10-21-16(13)8-11)17(20)19-15-5-3-2-4-12(15)9-18/h2-5,10-11H,6-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJAJTVJHPYPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5403543.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5403550.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5403553.png)
![1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine](/img/structure/B5403558.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5403569.png)
![4,7-dimethyl-N,8-diphenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5403574.png)

![2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5403591.png)
![5-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-2-methoxyphenol](/img/structure/B5403595.png)
![(1R*,2S*,4R*)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5403597.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5403602.png)
![6-{[(2-fluorobenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5403607.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine](/img/structure/B5403640.png)
![3-(4-bromobenzyl)-5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5403647.png)